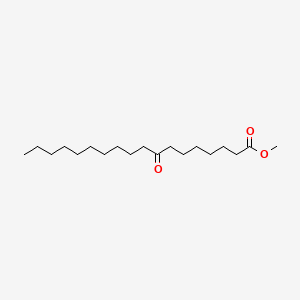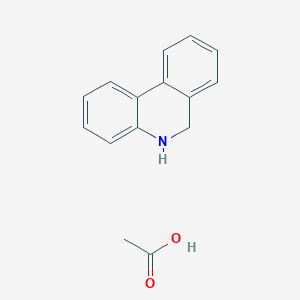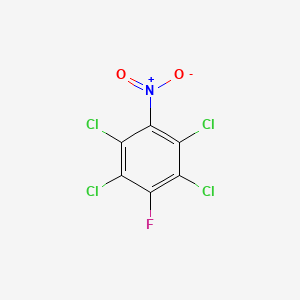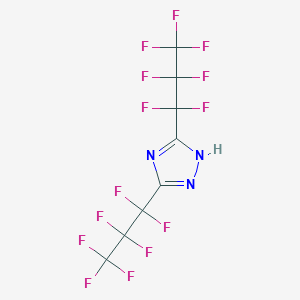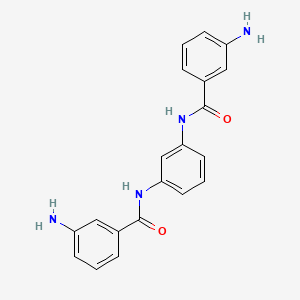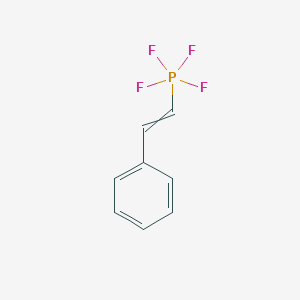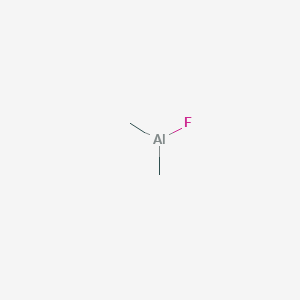
Fluoro(dimethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(dimethyl)alumane, with the molecular formula C₂H₆AlF, is an organoaluminum compound It is characterized by the presence of a fluorine atom and two methyl groups attached to an aluminum center
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoro(dimethyl)alumane can be synthesized through several methods. One common approach involves the reaction of dimethylaluminum chloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous nature of the reagents. The process often includes steps for purification and isolation of the compound to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Fluoro(dimethyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organoaluminum compounds.
Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions, altering its oxidation state and forming new products.
Coordination Reactions: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., oxygen, peroxides) and reducing agents (e.g., lithium aluminum hydride) are used.
Coordination Reactions: Transition metals such as palladium, platinum, and nickel are often involved in these reactions.
Major Products Formed:
Substitution Reactions: New organoaluminum compounds with different substituents.
Oxidation and Reduction Reactions: Aluminum oxides or reduced aluminum species.
Coordination Reactions: Metal complexes with potential catalytic properties.
Scientific Research Applications
Fluoro(dimethyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its ability to introduce fluorine atoms into organic frameworks.
Mechanism of Action
The mechanism by which fluoro(dimethyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom, being electrophilic, can coordinate with nucleophiles, facilitating the formation of new bonds. The presence of the fluorine atom enhances the compound’s reactivity by increasing the electrophilicity of the aluminum center. This allows for selective and efficient transformations in both synthetic and catalytic processes.
Comparison with Similar Compounds
Fluoro(dimethyl)alumane can be compared with other organoaluminum compounds such as:
Trimethylaluminum (Al(CH₃)₃): Unlike this compound, trimethylaluminum lacks a fluorine atom, resulting in different reactivity and applications.
Dimethylaluminum chloride (Al(CH₃)₂Cl):
Diethylaluminum fluoride (Al(C₂H₅)₂F): Similar to this compound, but with ethyl groups instead of methyl groups, leading to variations in physical and chemical properties.
This compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
CAS No. |
753-55-9 |
|---|---|
Molecular Formula |
C2H6AlF |
Molecular Weight |
76.05 g/mol |
IUPAC Name |
fluoro(dimethyl)alumane |
InChI |
InChI=1S/2CH3.Al.FH/h2*1H3;;1H/q;;+1;/p-1 |
InChI Key |
GNTRBBGWVVMYJH-UHFFFAOYSA-M |
Canonical SMILES |
C[Al](C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


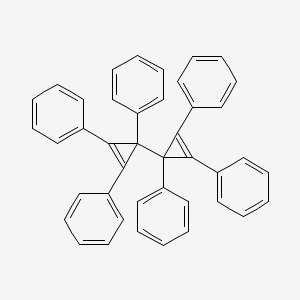

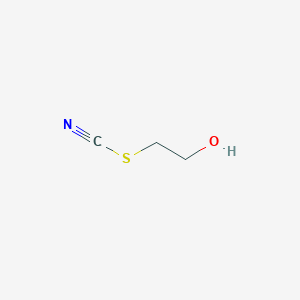
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)

